molecular formula C23H24ClN3O3S B11062853 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11062853
M. Wt: 458.0 g/mol
InChI Key: AGXGTHZSBXDUAD-UHFFFAOYSA-N
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Description

4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps. The process begins with the preparation of the core pyrazolo[3,4-d][1,3]thiazine structure, followed by the introduction of various substituents. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl derivatives, and isopropyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of products with different functional groups.

Scientific Research Applications

4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
  • 4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE

Uniqueness

The uniqueness of 4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C23H24ClN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)16-7-10-18(19(11-16)29-4)30-12-15-5-8-17(24)9-6-15/h5-11,13,21H,12H2,1-4H3,(H,26,28)

InChI Key

AGXGTHZSBXDUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)NN2C(C)C

Origin of Product

United States

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